Cas no 2375249-59-3 ((3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride)

(3R,4S)-4-Aminooxolane-3-carboxamide hydrochloride is a chiral cyclic amino acid derivative with a stereochemically defined structure, making it valuable for pharmaceutical and synthetic applications. The compound features a tetrahydrofuran ring functionalized with an amino group and a carboxamide moiety, offering versatility as a building block in medicinal chemistry. Its hydrochloride salt enhances solubility and stability, facilitating handling and storage. The rigid oxolane scaffold contributes to conformational restraint, which can improve binding affinity in drug design. This compound is particularly useful in the synthesis of peptidomimetics and enzyme inhibitors. High purity and well-characterized stereochemistry ensure reproducibility in research and development processes.
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride structure
2375249-59-3 structure
Product Name:(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride
CAS No:2375249-59-3
MF:C5H11ClN2O2
MW:166.606040239334
CID:6241003
PubChem ID:145867204
Update Time:2025-06-15

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2375249-59-3
    • (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride
    • EN300-7435892
    • rac-(3R,4S)-4-aminooxolane-3-carboxamide hydrochloride
    • Inchi: 1S/C5H10N2O2.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m0./s1
    • InChI Key: STKHHTOWKVRTHJ-RFKZQXLXSA-N
    • SMILES: Cl.O1C[C@H]([C@@H](C(N)=O)C1)N

Computed Properties

  • Exact Mass: 166.0509053g/mol
  • Monoisotopic Mass: 166.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.3Ų

(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride Pricemore >>

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Additional information on (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride

Recent Advances in the Study of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride (CAS: 2375249-59-3)

The compound (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride (CAS: 2375249-59-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxolane scaffold and amino-carboxamide functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of synthetic routes for (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis approach that significantly improved yield and enantiomeric purity. The method utilized chiral auxiliaries and catalytic hydrogenation, achieving a 95% enantiomeric excess (ee) and a scalable production process. This advancement addresses previous challenges in the large-scale synthesis of this compound, facilitating its use in preclinical and clinical studies.

Pharmacological investigations have revealed that (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies have demonstrated its affinity for GABAA receptors, suggesting potential applications in neurological disorders such as anxiety, epilepsy, and insomnia. Notably, a recent preclinical trial reported a 40% reduction in seizure frequency in rodent models, with minimal off-target effects. These findings underscore the compound's therapeutic promise and warrant further exploration.

In addition to its neurological applications, (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride has been investigated for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. The compound's dual mechanism of action—targeting both neurotransmitter receptors and inflammatory pathways—positions it as a multifunctional agent with broad therapeutic potential.

Despite these promising results, challenges remain in the development of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride as a drug candidate. Pharmacokinetic studies indicate moderate oral bioavailability, necessitating formulation optimization to enhance absorption. Additionally, long-term toxicity studies are required to ensure safety profiles meet regulatory standards. Ongoing research aims to address these limitations through structural modifications and advanced delivery systems.

In conclusion, (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride (CAS: 2375249-59-3) represents a compelling area of research in chemical biology and drug discovery. Its diverse pharmacological activities and improved synthetic accessibility make it a viable candidate for further development. Future studies should focus on elucidating its mechanisms of action, optimizing pharmacokinetic properties, and advancing it through clinical trials to realize its full therapeutic potential.

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